A Technical Guide to 2-Cyclopropyl-2-oxoacetic Acid: A Key Building Block in Modern Drug Discovery
A Technical Guide to 2-Cyclopropyl-2-oxoacetic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Cyclopropyl Moiety
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can confer advantageous properties to drug candidates is relentless. Among the most successful and increasingly utilized motifs is the cyclopropyl group.[1] This small, strained carbocycle is far from a simple saturated ring; its unique electronic and conformational properties have proven invaluable in overcoming numerous challenges in drug discovery. The incorporation of a cyclopropyl ring can lead to enhanced metabolic stability, increased potency, improved brain permeability, and reduced off-target effects.[1] It is within this context that 2-Cyclopropyl-2-oxoacetic acid (CAS No. 13885-13-7), a bifunctional building block, emerges as a molecule of significant interest for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
This guide provides an in-depth technical overview of 2-Cyclopropyl-2-oxoacetic acid, from its fundamental properties and synthesis to its application as a strategic component in the development of next-generation therapeutics.
Core Molecular Profile
2-Cyclopropyl-2-oxoacetic acid, also known as cyclopropylglyoxylic acid, is a colorless to light yellow liquid under standard conditions.[2] Its structure features a cyclopropyl ring directly attached to an alpha-ketoacid moiety, providing two reactive centers for synthetic elaboration.
| Property | Value | Source(s) |
| CAS Number | 13885-13-7 | [3][4][5] |
| Molecular Formula | C₅H₆O₃ | [4][5] |
| Molecular Weight | 114.10 g/mol | [3][6] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 60-70 °C at 0.005 Torr | [4] |
| Density | ~1.442 g/cm³ (Predicted) | [4] |
| Storage Conditions | Sealed in dry, 2-8°C | [5] |
Synthesis and Manufacturing
The synthesis of 2-Cyclopropyl-2-oxoacetic acid can be efficiently achieved through the oxidation of a readily available starting material, cyclopropyl methyl ketone (1-cyclopropylethanone). The causality behind this experimental choice lies in the direct conversion of the methyl group to a carboxylic acid while retaining the core cyclopropyl ketone structure. A well-documented procedure involves the use of a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous medium.[4]
Experimental Protocol: Oxidation of Cyclopropyl Methyl Ketone
This protocol is a self-validating system, where the progress and success of the reaction can be monitored through techniques like Thin Layer Chromatography (TLC) and the final product identity and purity are confirmed by spectroscopic and chromatographic methods.
Materials:
-
1-cyclopropylethanone (CAS: 765-43-5)
-
Sodium carbonate (Na₂CO₃)
-
Potassium permanganate (KMnO₄)
-
Methanol (MeOH)
-
Acetone
-
Deionized water
Procedure: [4]
-
In a reaction vessel, dissolve 1-cyclopropylethanone (e.g., 10 g, 118.9 mmol) and a catalytic amount of sodium carbonate (e.g., 145 mg, 1.36 mmol) in water (e.g., 66 mL).
-
Heat the mixture to 50°C with stirring.
-
Slowly add a pre-prepared aqueous solution of potassium permanganate (e.g., 19.8 g, 125.2 mmol in 594 mL of water) to the reaction mixture over a period of 10 hours, maintaining the temperature at 50°C. The slow addition is critical to control the exothermicity of the oxidation reaction.
-
Upon completion of the addition, quench the reaction by adding methanol (e.g., 90 mL) to consume any excess potassium permanganate.
-
Filter the reaction mixture to remove the manganese dioxide (MnO₂) byproduct.
-
Concentrate the filtrate under reduced pressure to yield a white solid.
-
For purification, dissolve the solid in acetone (e.g., 80 mL) and heat at 65°C for 30 minutes.
-
Cool the solution to room temperature to allow the product to precipitate.
-
Collect the white solid by filtration and dry under vacuum to yield 2-Cyclopropyl-2-oxoacetic acid. A typical yield for this process is around 74%.[4]
Caption: Synthesis workflow for 2-Cyclopropyl-2-oxoacetic acid.
Quality Control and Characterization
Ensuring the purity and identity of 2-Cyclopropyl-2-oxoacetic acid is paramount for its use in pharmaceutical synthesis. A suite of analytical techniques should be employed for comprehensive characterization.
| Technique | Expected Results | Purpose |
| ¹H NMR | Signals corresponding to the cyclopropyl protons (typically in the range of δ 1.0-1.2 ppm and a methine proton around δ 2.4-2.6 ppm).[4] | Structural confirmation and identification of proton environments. |
| Mass Spectrometry | A molecular ion peak corresponding to the expected mass (e.g., [M-H]⁻ at m/z 113.0).[4] | Confirmation of molecular weight. |
| HPLC | A single major peak indicating high purity, typically >95%.[5] | Purity assessment and quantification. |
| FTIR Spectroscopy | Characteristic strong absorptions for the C=O stretching of the ketone (around 1715 cm⁻¹) and the carboxylic acid (around 1750 cm⁻¹), and a broad O-H stretch.[7] | Identification of functional groups. |
| Elemental Analysis | Experimental percentages of Carbon, Hydrogen, and Oxygen that align with the theoretical values for C₅H₆O₃. | Confirmation of elemental composition. |
General HPLC Method for α-Keto Acids
While a specific monograph for 2-Cyclopropyl-2-oxoacetic acid may not be universally available, a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be adapted for its analysis.[8][9]
-
Column: C18 stationary phase (e.g., 250 x 4.6mm, 5µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength around 210 nm, where the carbonyl group absorbs.[9]
-
Flow Rate: Typically 1.0 mL/min.
Applications in Drug Development: A Case Study in PARP Inhibitors
The true value of 2-Cyclopropyl-2-oxoacetic acid is realized in its role as a sophisticated building block for complex, biologically active molecules. Its bifunctional nature allows for sequential or one-pot reactions to build heterocyclic scaffolds.
A compelling example of its application is found in the synthesis of novel Poly (ADP-ribose) polymerase (PARP) inhibitors.[10][11] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[11]
Patents describe the use of 2-Cyclopropyl-2-oxoacetic acid as a key starting material for a class of substituted phthalazin-1(2H)-ones, which have demonstrated potent PARP inhibitory activity.[10][11] The synthesis involves the condensation of the ketoacid with a hydrazine derivative to form the core heterocyclic structure.
Caption: Role of 2-Cyclopropyl-2-oxoacetic acid in PARP inhibitor synthesis.
This application highlights the strategic advantage of using 2-Cyclopropyl-2-oxoacetic acid. The cyclopropyl group is installed early in the synthesis, and its inherent stability allows it to be carried through multiple reaction steps. The resulting PARP inhibitors benefit from the conformational constraints and electronic properties imparted by the cyclopropyl ring, potentially leading to improved binding affinity and selectivity for the enzyme's active site.
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling and storage of 2-Cyclopropyl-2-oxoacetic acid are essential.
-
Hazards: It is classified as a warning-level hazard, with statements indicating it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[6]
-
Precautions: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing fumes.[3]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with recommended temperatures between 2-8°C to ensure its long-term stability.[5]
Conclusion
2-Cyclopropyl-2-oxoacetic acid is more than just a simple organic molecule; it is a testament to the power of strategic design in medicinal chemistry. Its unique combination of a stable, conformationally rigid cyclopropyl group and a versatile alpha-ketoacid handle makes it a valuable precursor for the synthesis of complex pharmaceutical agents. The documented use of this compound in the development of novel PARP inhibitors for cancer therapy underscores its potential and relevance to the drug discovery community. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the properties, synthesis, and applications of this key building block can unlock new avenues for the creation of innovative and effective medicines.
References
-
Home Sunshine Pharma. 2-Cyclopropyl-2-oxoacetic Acid CAS 13885-13-7. [Link]
-
Taylor & Francis Online. High-performance liquid chromatographic method for profiling 2-oxo acids in urine and its application in evaluating vitamin status in rats. [Link]
-
PubChem - NIH. 2-Cyclopropyl-2-oxoacetic acid | C5H6O3 | CID 12211938. [Link]
- Google Patents. WO2012071684A1 - Heterocyclic derivates,preparation processes and medical uses thereof.
-
PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
- Google Patents. US8999985B2 - Substituted phthalazin-1(2H)-ones, preparation processes and medical uses thereof.
-
AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]
-
Arctom. CAS NO. 13885-13-7 | 2-Cyclopropyl-2-oxoacetic acid. [Link]
-
HPLC Determination of a-Oxoaldehydes and a-Oxoacids from Human Serum of Diabeties and Uremic Patients Using 4-Nitro-1,2-phenylen. Asian Journal of Chemistry; Vol. 23, No. 1 (2011), 1-6. [Link]
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
Sources
- 1. azom.com [azom.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aksci.com [aksci.com]
- 4. Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. arctomsci.com [arctomsci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tandfonline.com [tandfonline.com]
- 9. asianpubs.org [asianpubs.org]
- 10. 2-cyclopropyl-2-oxoacetic acid | CAS:13885-13-7 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 11. Analyzing Organic Acids by Ion Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
